2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(4-Fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the oxazole ring, sulfonylation, and subsequent functionalization to introduce the methoxyphenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations would include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the aromatic rings.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Its unique structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorodiphenyl sulfone: This compound shares the fluorophenyl and sulfone groups but lacks the oxazole and methoxyphenyl groups.
2-Chloro-4’-fluoroacetophenone: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic rings.
Uniqueness
2-{[2-(4-Fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H21FN2O5S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21FN2O5S2/c1-16-7-13-19(14-8-16)35(30,31)24-25(33-23(28-24)17-9-11-18(26)12-10-17)34-15-22(29)27-20-5-3-4-6-21(20)32-2/h3-14H,15H2,1-2H3,(H,27,29) |
InChI Key |
NSWIVXFALHKCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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